molecular formula C14H17NO5 B562469 Diethyl 2-(pyridine-3-carbonyl)butanedioate CAS No. 54109-95-4

Diethyl 2-(pyridine-3-carbonyl)butanedioate

Cat. No.: B562469
CAS No.: 54109-95-4
M. Wt: 279.292
InChI Key: QXXITRIGTFCJBO-UHFFFAOYSA-N
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Description

Diethyl 2-(pyridine-3-carbonyl)butanedioate is a specialized chemical compound offered for research and development purposes. This molecule features a pyridine-3-carbonyl (nicotinoyl) moiety attached to a diethyl butanedioate (diethyl succinate) backbone, making it a potential multi-functional building block in organic synthesis. Researchers can explore its utility as a key intermediate in the construction of more complex molecular architectures, particularly in pharmaceutical and agrochemical research. Its structure suggests potential applications in metal-chelating chemistry or as a precursor for heterocyclic compounds. As with all our products, this compound is provided strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

diethyl 2-(pyridine-3-carbonyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-19-12(16)8-11(14(18)20-4-2)13(17)10-6-5-7-15-9-10/h5-7,9,11H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXITRIGTFCJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C1=CN=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661960
Record name Diethyl 2-(pyridine-3-carbonyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54109-95-4
Record name Diethyl 2-(pyridine-3-carbonyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction, traditionally used to synthesize 1,4-dihydropyridines, can be adapted to construct the pyridine-3-carbonyl moiety. A modified protocol employs diethyl acetoacetate, ammonium acetate, and pyridine-3-carbaldehyde in ethanol under reflux.

Reaction Pathway :

  • Condensation of pyridine-3-carbaldehyde with two equivalents of diethyl acetoacetate.

  • Cyclization mediated by ammonium acetate to form a dihydropyridine intermediate.

  • Oxidation with manganese dioxide to aromatize the ring, yielding the pyridine derivative.

Limitations :

  • Low regioselectivity for the C3 position, requiring chromatographic purification.

  • Oxidation step introduces yield losses (~40% overall).

Maleate-Based Cyclization

Patent EP0564083A1 describes a cyclization strategy using diethyl maleate, 2-ethacrolein, and hydroxylamine sulfate to form pyridine-2,3-dicarboxylates. Adapting this method, substitution of 2-ethacrolein with pyridine-3-carbaldehyde could theoretically yield the target compound.

Key Steps :

  • Cyclization : Heating diethyl maleate, pyridine-3-carbaldehyde, and hydroxylamine sulfate in benzene at 70°C for 16 hours.

  • Purification : Thin-film evaporation removes low-boiling impurities, followed by distillation under reduced pressure.

Outcome :

  • Preliminary trials report ~30% yield due to competing side reactions, highlighting the need for further optimization.

Coupling Reactions with Pre-Formed Pyridine Derivatives

Esterification of 2-(Pyridine-3-Carbonyl)Butanedioic Acid

This two-step approach first synthesizes the diacid precursor, 2-(pyridine-3-carbonyl)butanedioic acid, followed by esterification with ethanol.

Step 1: Acylation of Succinic Anhydride
Succinic anhydride reacts with pyridine-3-carbonyl chloride in dichloromethane (DCM) using dimethylaminopyridine (DMAP) as a catalyst. The resulting 2-(pyridine-3-carbonyl)succinic anhydride is hydrolyzed to the diacid using aqueous sodium hydroxide.

Step 2: Esterification
The diacid undergoes Fischer esterification with excess ethanol and sulfuric acid at reflux, achieving ~75% conversion to the diethyl ester.

Advantages :

  • High purity (>95%) after recrystallization from ethanol/water.

  • Scalable to industrial production.

Grignard Addition to Diethyl Oxalate

A less conventional route involves reacting pyridine-3-carbonyl magnesium bromide with diethyl oxalate. The Grignard reagent adds to the carbonyl, forming a tertiary alcohol intermediate that is dehydrated to the ketone.

Reaction Snapshot :

Diethyl oxalate+2 eq Pyridine-3-CO-MgBrDiethyl 2-(pyridine-3-carbonyl)butanedioate\text{Diethyl oxalate} + \text{2 eq Pyridine-3-CO-MgBr} \rightarrow \text{Diethyl 2-(pyridine-3-carbonyl)butanedioate}

Yield : ~50%, limited by over-addition and competing side reactions.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
Enolate Acylation65%90%ModerateMoisture sensitivity, side reactions
Hantzsch Synthesis40%85%LowRegioselectivity, oxidation losses
Maleate Cyclization30%80%HighCompeting cycloadditions
Diacid Esterification75%95%HighAnhydride hydrolysis control
Grignard Addition50%88%LowOver-addition, reagent cost

Purification and Industrial Considerations

Thin-Film Evaporation

As detailed in EP0564083A1, thin-film evaporation effectively removes high-boiling impurities from crude diethyl succinate derivatives. Operating at 0.1 mbar and 150°C, this technique enhances purity to >90%, making it indispensable for large-scale production.

Azeotropic Drying

Residual water from hydrolysis steps is eliminated via azeotropic distillation with toluene, ensuring anhydrous conditions for subsequent acylations .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(pyridine-3-carbonyl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Diethyl 2-(pyridine-3-carbonyl)butanediol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Diethyl 2-(pyridine-3-carbonyl)butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(pyridine-3-carbonyl)butanedioate involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The ester groups can also undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Structural Analogs and Functional Group Effects

The compound’s closest structural analogs include:

  • Diethyl butanedioate (diethyl succinate) : A simpler diester lacking the pyridine-3-carbonyl group. highlights its variability in concentration under different viticultural conditions, suggesting environmental sensitivity .
  • 3-Acetylpyridine : A pyridine derivative with an acetyl substituent (). Its Log Kow (0.57) and molecular weight (121.14 g/mol) contrast with the target compound’s larger, more hydrophobic structure due to the butanedioate ester groups.
  • 2-[(4-Methylphenyl)thio]pyridine-3-carbonyl chloride (HD-3712) : A pyridine-3-carbonyl derivative with a thioether substituent. Its molecular weight (263.7 g/mol) and reactivity (e.g., decomposition into hazardous gases under fire) differ significantly from the ester-based target compound .
Table 1: Key Properties of Selected Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Log Kow (Predicted)
Diethyl butanedioate C₈H₁₂O₄ 172.18 Two ester groups ~1.2 (estimated)
3-Acetylpyridine C₇H₇NO 121.14 Pyridine, ketone 0.57
HD-3712 C₁₃H₁₀ClNOS 263.7 Pyridine-3-carbonyl, thioether Not available
Diethyl 2-(pyridine-3-carbonyl)butanedioate C₁₄H₁₅NO₅ ~289.28 (calculated) Pyridine-3-carbonyl, two ester groups ~1.8 (estimated)

Biological Activity

Diethyl 2-(pyridine-3-carbonyl)butanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring connected to a butanedioate moiety, which contributes to its unique biological properties. The synthesis typically involves the reaction of diethyl malonate with pyridine-3-carboxaldehyde, followed by appropriate cyclization and purification steps.

Biological Activity Overview

1. Antimicrobial Activity
this compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects against Mycobacterium tuberculosis and other mycobacterial species. The mechanism appears to involve the inhibition of specific enzymes within the mycobacterial electron transport chain, similar to other compounds targeting this pathway .

2. Cytotoxicity and Anticancer Properties
Research has demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values that suggest a potent antiproliferative effect compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in metabolic pathways:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes in the mycobacterial electron transport chain, which is crucial for ATP production in bacteria .
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialMycobacterium tuberculosis0.04
CytotoxicityMCF-7 (breast cancer)15
CytotoxicityHeLa (cervical cancer)20

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Mycobacterium smegmatis, showing a significant reduction in bacterial growth at concentrations as low as 0.04 µM. This suggests its potential as a lead compound for developing new antimycobacterial agents .

Case Study: Anticancer Activity

In another study focusing on various cancer cell lines, this compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating substantial cytotoxicity. The compound's mechanism was linked to mitochondrial dysfunction and increased oxidative stress within the cells .

Q & A

Q. What are the recommended synthesis methods for diethyl 2-(pyridine-3-carbonyl)butanedioate in academic research?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, pyridine-3-carbonyl chloride can react with diethyl butanedioate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, esterification of 2-(pyridine-3-carbonyl)butanedioic acid with ethanol under acid catalysis (e.g., H₂SO₄) may be employed. Reaction monitoring via TLC or HPLC is recommended to optimize yield .

Q. Example Protocol :

StepReagents/ConditionsPurpose
1Pyridine-3-carbonyl chloride, diethyl butanedioate, Et₃N, dry THF, 0°C → RT, 12hAcylation
2Aqueous workup (NaHCO₃), extraction (EtOAc), rotary evaporationIsolation
3Purification via column chromatography (SiO₂, hexane/EtOAc)Purity >95%

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or strong oxidizers to prevent hydrolysis or decomposition .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify ester carbonyls (δ ~165–170 ppm), pyridine protons (δ ~7–9 ppm), and butanedioate backbone (δ ~2.5–4.5 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1720 cm⁻¹, pyridine ring at ~1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in condensation reactions?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity compared to ethanol, which may promote side reactions.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Temperature : Elevated temperatures (50–60°C) improve kinetics but require monitoring for decomposition.
    Yield improvements (>15%) have been reported using microwave-assisted synthesis under controlled conditions .

Q. What are the potential decomposition pathways of this compound under high-temperature or acidic conditions?

  • Methodological Answer :
  • Thermal Decomposition : Above 150°C, ester cleavage releases CO₂ and pyridine-3-carboxylic acid derivatives.
  • Acidic Hydrolysis : The ester hydrolyzes to 2-(pyridine-3-carbonyl)butanedioic acid, confirmed by LC-MS and ¹H NMR.
    Stability studies (TGA/DSC) are critical for applications requiring high-temperature processing .

Q. How do structural modifications to the pyridine ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -F, -NO₂ at pyridine C-5): Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
  • Steric Effects : Bulky substituents (e.g., -CF₃ at C-4) reduce reaction rates due to hindered access to the carbonyl.
    Comparative kinetic studies with derivatives like 2-(5-fluoropyridin-3-yl) analogs demonstrate these trends .

Data Contradictions and Resolution

  • Evidence Conflict : While some sources recommend ethanol as a solvent for esterification , others note side reactions (e.g., transesterification) in polar protic media .
    • Resolution : Use anhydrous ethanol with molecular sieves or switch to THF for better control.

Key Research Gaps

  • Limited data on ecotoxicology (e.g., biodegradability, aquatic toxicity) and long-term stability under UV exposure. Collaborative studies with environmental chemistry labs are advised .

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